molecular formula C11H13ClN2O2 B3848449 N-(3-chlorophenyl)-N'-isopropylethanediamide

N-(3-chlorophenyl)-N'-isopropylethanediamide

Cat. No. B3848449
M. Wt: 240.68 g/mol
InChI Key: RJPGYSIYBPQXGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-N'-isopropylethanediamide, commonly known as ACPD, is a chemical compound used in scientific research. It is an agonist for metabotropic glutamate receptors (mGluRs) and is used to study the physiological and biochemical effects of these receptors.

Mechanism of Action

ACPD acts as an agonist for N-(3-chlorophenyl)-N'-isopropylethanediamide, specifically the mGluR1 and mGluR5 subtypes. When ACPD binds to these receptors, it activates a signaling cascade that leads to changes in neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects:
ACPD has been shown to have a variety of biochemical and physiological effects. It can modulate neurotransmitter release, alter synaptic plasticity, and affect neuronal excitability. ACPD has also been shown to have analgesic effects, and it may have potential as a treatment for chronic pain.

Advantages and Limitations for Lab Experiments

One advantage of using ACPD in lab experiments is that it is a potent and selective agonist for N-(3-chlorophenyl)-N'-isopropylethanediamide. This allows researchers to study the specific effects of mGluR activation without interference from other receptors. However, ACPD has limitations in terms of its pharmacokinetics and pharmacodynamics, which may affect its suitability for certain types of experiments.

Future Directions

There are many potential future directions for research involving ACPD and N-(3-chlorophenyl)-N'-isopropylethanediamide. One area of interest is the development of new drugs that target N-(3-chlorophenyl)-N'-isopropylethanediamide, which may have therapeutic potential for a variety of neurological and psychiatric disorders. Other directions include investigating the role of N-(3-chlorophenyl)-N'-isopropylethanediamide in neurodegenerative diseases, such as Alzheimer's and Parkinson's, and exploring the potential of mGluR modulation in the treatment of addiction and mood disorders.
In conclusion, ACPD is a chemical compound that is widely used in scientific research to study the function of N-(3-chlorophenyl)-N'-isopropylethanediamide. It has a variety of biochemical and physiological effects and has potential as a treatment for chronic pain and other disorders. Future research directions include the development of new drugs that target N-(3-chlorophenyl)-N'-isopropylethanediamide and investigating the role of N-(3-chlorophenyl)-N'-isopropylethanediamide in neurological and psychiatric disorders.

Scientific Research Applications

ACPD is widely used in scientific research to study the function of N-(3-chlorophenyl)-N'-isopropylethanediamide. These receptors are involved in a variety of physiological processes, including synaptic plasticity, learning and memory, and pain perception. ACPD has been used to investigate the role of N-(3-chlorophenyl)-N'-isopropylethanediamide in these processes, as well as in drug addiction, anxiety, and depression.

properties

IUPAC Name

N-(3-chlorophenyl)-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-7(2)13-10(15)11(16)14-9-5-3-4-8(12)6-9/h3-7H,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPGYSIYBPQXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-N'-(propan-2-yl)ethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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